(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane, hydrochloride
Overview
Description
(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane, hydrochloride: is a versatile organosilane compound with a molecular formula of C15H28N2O3Si.HCl . It is commonly used in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the reaction of benzylamine with 3-aminopropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and reacted under optimized conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane, hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or chromium(VI) oxide , reducing agents like sodium borohydride , and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific temperature and pressure conditions to control the reaction rate and product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane, hydrochloride: is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: : As a reagent in organic synthesis and as a coupling agent in polymer chemistry.
Biology: : In the modification of biomolecules and surfaces for biological studies.
Medicine: : In drug delivery systems and as a component in medical devices.
Industry: : In the production of coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects through its ability to form strong bonds with various substrates. Its mechanism of action involves the formation of siloxane bonds with surfaces, leading to the creation of stable coatings and adhesives. The molecular targets and pathways involved include the interaction with functional groups on the substrate surface, resulting in the formation of covalent bonds.
Comparison with Similar Compounds
(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane, hydrochloride: is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
3-Aminopropyltriethoxysilane
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Benzyltriethoxysilane
These compounds share similarities in their silane structure but differ in their functional groups and reactivity, making This compound particularly useful for specific applications.
Properties
IUPAC Name |
N'-benzyl-3-trimethoxysilylpentane-1,5-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3Si.ClH/c1-18-21(19-2,20-3)15(9-11-16)10-12-17-13-14-7-5-4-6-8-14;/h4-8,15,17H,9-13,16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQDOJWPEIFOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C(CCN)CCNCC1=CC=CC=C1)(OC)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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